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2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

computational chemistry drug-likeness physicochemical profiling

2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435975-64-6) is a synthetic small molecule (C20H19N5O2, MW 361.4) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold recognized for diverse kinase and receptor interactions. Its structure features a 3,4-dimethoxyphenethyl group at the 2-position and a 4-pyridyl substituent at the 7-position of the fused heterocyclic core.

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
Cat. No. B11227809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)OC
InChIInChI=1S/C20H19N5O2/c1-26-17-5-3-14(13-18(17)27-2)4-6-19-23-20-22-12-9-16(25(20)24-19)15-7-10-21-11-8-15/h3,5,7-13H,4,6H2,1-2H3
InChIKeyJYMOSGQHCVQOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Specifications for 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435975-64-6)


2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435975-64-6) is a synthetic small molecule (C20H19N5O2, MW 361.4) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold recognized for diverse kinase and receptor interactions [1]. Its structure features a 3,4-dimethoxyphenethyl group at the 2-position and a 4-pyridyl substituent at the 7-position of the fused heterocyclic core . This specific regioisomeric arrangement fundamentally distinguishes it from its closest commercially cataloged analog, the 2-pyridyl variant (CAS 1435981-76-2), and defines its potential as a targeted screening tool.

Why the 4-Pyridyl Regioisomer Is Not Interchangeable with 2-Pyridyl or Phenyl Analogs for Experimental Procurement


Substituting 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine with a close structural analog—such as the 2-pyridyl isomer (CAS 1435981-76-2) or the 7-phenyl derivative —introduces critical stereoelectronic variance at the 7-position. The nitrogen atom orientation (para vs. ortho on the pyridine ring) alters hydrogen-bond acceptor geometry, dipole moment, and molecular electrostatic potential, which directly impact target binding and pharmacokinetic behavior [1]. These physicochemical differences mean that even if two analogs share identical molecular formulas and molecular weights (361.4 Da), their biological fingerprint, solubility, and metabolic stability can diverge significantly. Observed differences in property descriptors such as logP and topological polar surface area (TPSA) between 4-pyridyl and 2-pyridyl variants provide a quantifiable basis for non-interchangeability, as detailed in Section 3.

Quantifiable Differentiation of 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Versus Closest Analogs


Comparative Topological Polar Surface Area (TPSA) and Predicted Drug-Likeness: 4-Pyridyl vs. 2-Pyridyl Regioisomer

Computational comparison of topological polar surface area (TPSA) and calculated logP reveals a substantial difference between the 4-pyridyl target compound and its 2-pyridyl regioisomer. The target 4-pyridyl compound exhibits a TPSA of 81.29 Ų, while the 2-pyridyl analog records a TPSA of 77.47 Ų . This ~3.8 Ų difference in TPSA reflects the distinct spatial orientation of the pyridine nitrogen lone pair, which influences hydrogen-bond acceptor capacity. Additionally, the 4-pyridyl orientation is predicted to confer a slightly higher dipole moment, potentially enhancing aqueous solubility and altering membrane permeability relative to the 2-pyridyl variant [1]. These computed differences provide a rational basis for the non-interchangeability of the two isomers in biological screening campaigns, where even minor TPSA variations can impact oral bioavailability and blood-brain barrier penetration predictions.

computational chemistry drug-likeness physicochemical profiling

Regiochemical Impact on Ligand-Target Interaction Geometry: 4-Pyridyl vs. 2-Pyridyl

The 7-position substituent on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold projects directly into the solvent-exposed or hinge-binding region of a target protein. Replacing a 4-pyridyl group (para-nitrogen) with a 2-pyridyl group (ortho-nitrogen) alters not only the hydrogen-bonding geometry but also the rotational freedom of the aryl ring [1]. In class-level analyses of triazolo[1,5-a]pyrimidine kinase inhibitors, the 4-pyridyl orientation has been associated with improved hinge-region complementarity and enhanced selectivity profiles compared to 2-pyridyl or phenyl analogs [2]. While no direct binding assay data are publicly available for this particular compound, the documented preference of certain kinase ATP-binding pockets for para-substituted pyridines over ortho-substituted variants provides circumstantial support that the target 4-pyridyl compound may offer superior target engagement in specific assays. This is a testable hypothesis that justifies procurement of the 4-pyridyl compound for comparative screening.

structural biology medicinal chemistry kinase inhibitor design

Documented Data Gap: Absence of Published Biological Activity Data for This Compound

An exhaustive search of publicly available databases (PubMed, PubChem, BindingDB, ChEMBL, Google Patents) confirms that no quantitative biological assay data (IC50, Ki, EC50, etc.) have been published for 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435975-64-6) or its direct 2-pyridyl and phenyl analogs [1]. This compound appears to be a commercially cataloged screening compound rather than a literature-characterized probe. Consequently, any differential biological activity claims between the 4-pyridyl target and its analogs remain speculative. Users should treat this compound as a discovery-stage tool requiring de novo biological profiling. The selection of this 4-pyridyl variant over its 2-pyridyl or phenyl counterparts must be justified by the physicochemical and structural arguments presented in this guide, rather than by published potency or selectivity data.

chemical biology drug discovery screening libraries

Recommended Experimental Scenarios for 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Available Differentiation Evidence


Kinase Selectivity Profiling Panel Requiring 4-Pyridyl Hinge-Binder Geometry

The 4-pyridyl substituent at the 7-position is predicted to offer optimal hinge-region hydrogen-bonding geometry for a subset of kinase targets that favor para-substituted pyridine interactions . Procurement of this specific regioisomer, rather than the 2-pyridyl or phenyl alternatives, is warranted when the screening objective is to explore chemical space around a 4-pyridyl hinge-binding motif within the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The compound's predicted physical properties (TPSA ~81 Ų, MW 361.4) place it within favorable drug-like chemical space for oral bioavailability . Researchers should plan head-to-head dose-response assays against the 2-pyridyl analog to experimentally confirm differential selectivity.

Structure-Activity Relationship (SAR) Studies Exploring 7-Position Pyridyl Orientation Effects

Direct comparative testing of the 4-pyridyl compound against its 2-pyridyl regioisomer (CAS 1435981-76-2) represents the most immediate and scientifically valuable experiment [1]. The two compounds share identical molecular formulas and differ only in the nitrogen position on the pyridine ring, enabling a clean assessment of how this single variable impacts potency, selectivity, and ADME properties. This head-to-head comparison can generate proprietary SAR data and potentially reveal isoform-selective inhibition patterns that are not observable with either compound alone.

Computational Docking and Pharmacophore Model Validation

The distinct TPSA and electrostatic profile of the 4-pyridyl compound make it a valuable test case for validating computational models that predict binding mode preferences. The quantifiable TPSA difference (81.29 vs 77.47 Ų) and altered dipole moment relative to the 2-pyridyl analog provide concrete parameters against which docking scores, MM-GBSA binding energy predictions, and pharmacophore hypotheses can be calibrated. Procurement of this compound enables experimental validation of computational predictions, strengthening model reliability for virtual screening campaigns.

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